3-Bromo-2-chloro-6-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

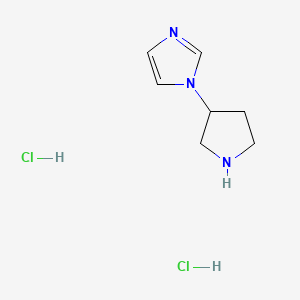

“3-Bromo-2-chloro-6-hydroxybenzoic acid” is a chemical compound with the molecular formula C7H4BrClO3 . It has a molecular weight of 251.46 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “3-Bromo-2-chloro-6-hydroxybenzoic acid” is 1S/C7H4BrClO3/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2,10H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-Bromo-2-chloro-6-hydroxybenzoic acid” is a solid substance at room temperature . It has a molecular weight of 251.46 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Environmental Science Applications

- Formation and Decomposition of Brominated Disinfection Byproducts : Research on brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water identifies the formation and decomposition pathways of new polar Br-DBPs. Compounds like 3,5-dibromo-4-hydroxybenzoic acid, detected and identified in the study, underscore the complex reactions occurring during water treatment processes and their implications for water quality and safety (Zhai & Zhang, 2011).

Organic Chemistry Applications

- Degradation by Microorganisms : A strain of Pseudomonas aeruginosa capable of degrading 2-bromobenzoic acid showcases the potential of microorganisms to break down halogenated aromatic compounds, highlighting a biological approach to environmental remediation (Higson & Focht, 1990).

- Halogenation and Nitration Reactions : The study of halogenation reactions of 3-acyl-5-hydroxybenzofurans, leading to bromo and chloro derivatives, provides insights into synthetic pathways for modifying aromatic compounds, which is crucial for developing new pharmaceuticals and materials (Grinev et al., 1983).

Materials Science Applications

- Corrosion Inhibition : Research into the use of 3-hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions shows the potential for organic compounds to enhance material durability and sustainability in industrial processes (Narváez, Cano, & Bastidas, 2005).

Advanced Synthesis and Chemical Transformations

- Synthesis of Phototoxic Products : The photodegradation of bromocarbazoles and chlorocarbazoles in water, leading to the formation of potentially more toxic photoproducts, underscores the importance of understanding environmental persistence and transformation of chemical contaminants (Mumbo et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Mecanismo De Acción

Mode of Action

It’s known that bromine and chlorine substituents on the benzene ring can influence the compound’s reactivity and interaction with its targets . The hydroxy group (-OH) on the benzene ring can form hydrogen bonds with target molecules, potentially influencing the compound’s interaction with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-chloro-6-hydroxybenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by the physiological environment in the body, including the presence of other metabolites and the state of the target cells .

Propiedades

IUPAC Name |

3-bromo-2-chloro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANLZQUICPDPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-6-hydroxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2757870.png)

![1,3,4,5-Tetrahydro-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2757879.png)

![Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2757880.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2757887.png)